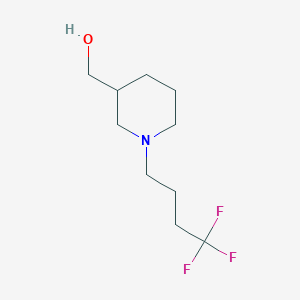
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluorobutyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluorobutyl Group: The trifluorobutyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluorobutyl halide.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction involving a suitable reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential effects on biological systems.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluorobutyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol: Similar structure but with the hydroxymethyl group at a different position.
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(1-(4,4,4-Trifluorobutyl)piperidin-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
Uniqueness: (1-(4,4,4-Trifluorobutyl)piperidin-3-yl)methanol is unique due to the specific positioning of the trifluorobutyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. The trifluorobutyl group imparts distinct electronic and steric properties, while the hydroxymethyl group provides opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C10H18F3NO |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
[1-(4,4,4-trifluorobutyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H18F3NO/c11-10(12,13)4-2-6-14-5-1-3-9(7-14)8-15/h9,15H,1-8H2 |
InChI Key |
MKGDXNWIHQNLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


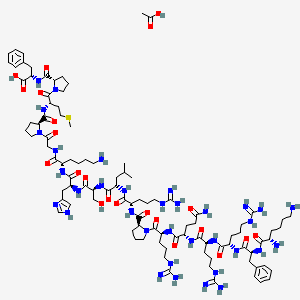
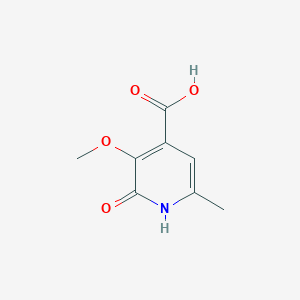
![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)
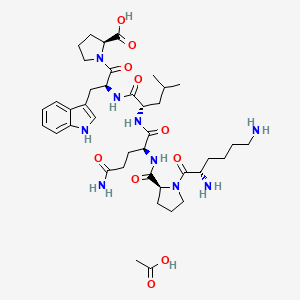
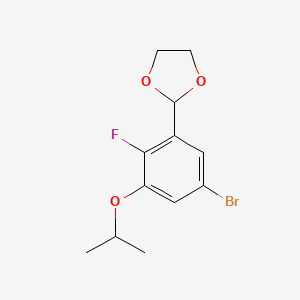
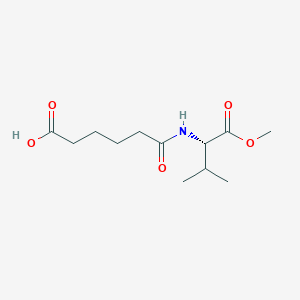
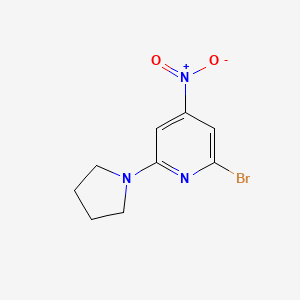
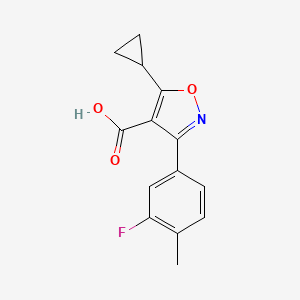
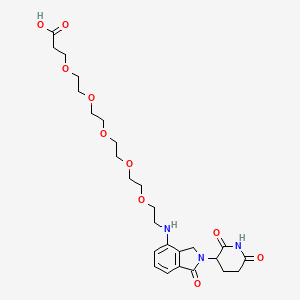
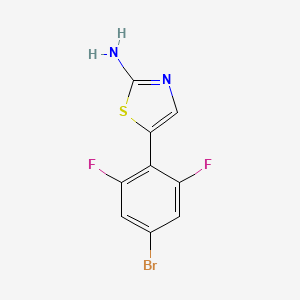
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
![3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)

